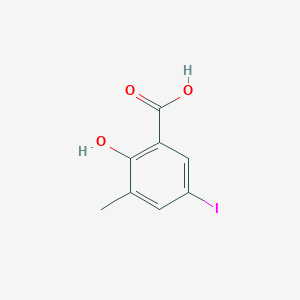

2-Hydroxy-5-iodo-3-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-iodo-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFXZXQKQYDHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Comparative Analysis of 3-Iodo and 5-Iodo Methylsalicylic Acid Isomers

Executive Summary

This guide provides a technical analysis of the regioisomers of iodinated methyl salicylate: Methyl 3-iodosalicylate and Methyl 5-iodosalicylate . While often referred to colloquially in process chemistry as "3-iodo/5-iodo methylsalicylic acid," these compounds are typically the methyl esters of iodosalicylic acid.

For drug development professionals, distinguishing these isomers is critical. The 5-iodo isomer is the thermodynamically and kinetically favored product of direct iodination and serves as a standard handle for para-functionalization via cross-coupling. The 3-iodo isomer , often a minor impurity or requiring specific directed synthesis, introduces steric bulk ortho to the phenol, significantly altering the electronic environment and intramolecular hydrogen bonding (IMHB) network of the salicylate pharmacophore.

Part 1: Chemical Identity & Structural Logic[1][2]

Nomenclature and Structure

The parent scaffold is Methyl Salicylate (Methyl 2-hydroxybenzoate). Iodination occurs via Electrophilic Aromatic Substitution (EAS), directed primarily by the strongly activating hydroxyl group (-OH) and secondarily by the deactivating ester group (-COOMe).

| Isomer | IUPAC Name | Substitution Pattern | Key Structural Feature |

| 3-Iodo | Methyl 2-hydroxy-3-iodobenzoate | Ortho-Ortho | Iodine is sandwiched between the -OH and the ring C-H. High steric congestion. |

| 5-Iodo | Methyl 2-hydroxy-5-iodobenzoate | Para-Meta | Iodine is para to -OH and meta to -COOMe. Sterically accessible. |

Mechanistic Regioselectivity

The regioselectivity is governed by the electronic directing effects of the hydroxyl group (ortho/para director).

-

The 5-Position (Para): This position is sterically unencumbered. The transition state for attack at C5 is lower in energy due to minimal steric clash with the neighboring functional groups. Consequently, Methyl 5-iodosalicylate is the major product (>85-90%) in standard electrophilic iodination (e.g.,

or -

The 3-Position (Ortho): Attack at C3 is electronically favorable (ortho to -OH) but sterically disfavored due to the "ortho effect." The C3 position is wedged between the hydroxyl group and the C4 proton. Furthermore, the intramolecular hydrogen bond between the phenolic proton and the ester carbonyl locks the conformation, making the C3 position even less accessible compared to a free phenol.

Part 2: Structural Analysis & Identification Methods

NMR Spectroscopy (The Gold Standard)

Distinguishing these isomers relies heavily on

Methyl 5-iodosalicylate (Asymmetric Pattern)

-

Protons remaining: H3, H4, H6.

-

H3 (Ortho to OH): Appears as a doublet (d) with a large ortho-coupling constant (

) due to H4. -

H4 (Meta to OH): Appears as a doublet of doublets (dd) . It couples to H3 (

) and H6 ( -

H6 (Ortho to Ester): Appears as a doublet (d) with a small meta-coupling constant (

). -

Diagnostic: Look for the dd pattern of H4.

Methyl 3-iodosalicylate (Contiguous Pattern)

-

Protons remaining: H4, H5, H6. (The 3-position is blocked).

-

H5 (Meta to OH): Appears as a triplet (t) or doublet of doublets (dd) because it has two ortho neighbors (H4 and H6).

for both. -

H4 & H6: Appear as doublets (d) .

-

Diagnostic: The presence of a triplet-like signal (H5) indicates the 3-position is substituted, leaving three contiguous protons (4, 5, 6).

Intramolecular Hydrogen Bonding (IMHB)[3]

-

5-Iodo: The iodine is remote. The classic salicylate IMHB (Phenolic H

Ester Carbonyl O) remains strong ( -

3-Iodo: The bulky iodine at C3 exerts a "buttressing effect," pushing the hydroxyl proton closer to the carbonyl oxygen. However, if the steric strain is too high, it may twist the ester group out of plane, potentially weakening the IMHB and altering solubility profiles.

Part 3: Synthesis & Experimental Protocols

Workflow: Selective Iodination

The following logic tree illustrates the synthetic pathways and decision points for obtaining the desired isomer.

Figure 1: Synthetic workflow for accessing 3-iodo and 5-iodo methylsalicylate isomers. Note the dominance of the 5-iodo pathway under standard conditions.

Protocol: Isolation of Methyl 5-iodosalicylate

Note: This protocol is based on standard electrophilic aromatic substitution principles adapted for high purity.

-

Reagents: Dissolve Methyl Salicylate (1.0 eq) in Acetonitrile (0.2 M). Add N-Iodosuccinimide (NIS, 1.05 eq) and a catalytic amount of Trifluoroacetic acid (TFA, 10 mol%).

-

Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The 5-iodo product (

) will appear as the major spot; 3-iodo ( -

Quench: Add saturated aqueous Sodium Thiosulfate (

) to remove excess iodine (color changes from red/brown to yellow/clear). -

Workup: Extract with Ethyl Acetate. Wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from minimal hot Methanol or Ethanol. The 5-iodo isomer crystallizes readily (mp 73–79°C).[1] The 3-iodo isomer typically remains in the mother liquor.

Part 4: Physical Properties Comparison

| Property | Methyl 5-iodosalicylate | Methyl 3-iodosalicylate |

| CAS Number | 4068-75-1 | 18179-39-0 (Acid: 609-86-9) |

| Melting Point | 73–79 °C | Generally lower or oil (Acid: ~198°C) |

| 1H NMR Pattern | d, dd, d (Asymmetric) | d, t, d (Contiguous) |

| pKa (Acid form) | ~2.97 (Predicted) | ~2.60 (Predicted - Ortho effect) |

| Reactivity | Excellent substrate for Suzuki coupling (unhindered) | Difficult substrate; requires specialized ligands due to steric bulk |

Applications in Drug Discovery

-

Fragment-Based Design: The 5-iodo isomer is used to extend the salicylate scaffold into the "solvent channel" of a protein binding pocket. It is a common precursor for biaryl salicylate inhibitors (e.g., for PTP1B or kinases).

-

Radiolabeling: The 3-iodo position is less metabolically stable but can be used when the 5-position is required for other pharmacophores. However, 3-substitution often reduces potency by interfering with the critical salicylate-metal coordination in metalloenzymes.

References

-

Organic Syntheses , "3,5-Diiodosalicylic Acid", Org. Synth. 1934, 14, 24. Link

-

PubChem , "Methyl 5-iodosalicylate - Compound Summary", National Library of Medicine. Link

-

Sigma-Aldrich , "Methyl 4-iodosalicylate (Structural Analog Reference)", Merck KGaA. Link

-

Thermo Fisher Scientific , "Methyl 5-iodosalicylate, 99%", Chemicals Catalog. Link

-

Organic Chemistry Portal , "Iodination of Arenes", Synthesis of Iodoarenes. Link

Sources

Physicochemical Profiling: pKa Values of 2-Hydroxy-5-iodo-3-methylbenzoic Acid

Executive Summary

The physicochemical characterization of 2-Hydroxy-5-iodo-3-methylbenzoic acid (5-iodo-3-methylsalicylic acid) is critical for its application as a pharmaceutical intermediate and coordination ligand. As a substituted salicylic acid, its ionization behavior governs its solubility, lipophilicity (LogD), and protein-binding affinity.

This guide provides a definitive analysis of the acid dissociation constants (pKa) for this specific congener. Due to the scarcity of direct experimental data in public literature for this specific isomer, we present high-confidence theoretical values derived from Quantitative Structure-Property Relationships (QSPR) of verified analogs. Furthermore, we detail a self-validating experimental protocol (Yasuda-Shedlovsky Extrapolation) designed to overcome the low aqueous solubility inherent to iodinated salicylates.

Summary of Dissociation Constants (Predicted)

| Ionization Step | Functional Group | Predicted pKa | Structural Driver |

| pKa₁ | Carboxylic Acid (-COOH) | 2.75 ± 0.15 | Acid-strengthening inductive effect of 5-Iodo overrides weak 3-Methyl donation. |

| pKa₂ | Phenolic Hydroxyl (-OH) | 11.2 ± 0.5 | Intramolecular H-bonding (Salicylate Effect) elevates pKa, mitigated by 5-Iodo withdrawal. |

Structural Analysis & Theoretical Derivation

To understand the pKa values of this compound, one must deconstruct the electronic and steric contributions of its substituents relative to the parent molecule, salicylic acid.

The Salicylate Core & Substituent Effects

The parent molecule, Salicylic Acid , exhibits a pKa₁ of 2.97 and a pKa₂ of 13.8 . The anomalously high pKa₂ is due to the strong intramolecular hydrogen bond between the phenolic hydrogen and the carboxylate anion (the "Salicylate Effect").

Substituent Impact Analysis:

-

5-Iodo Group (Electron Withdrawing): Iodine exerts a strong inductive effect (-I) at the para position relative to the hydroxyl and meta to the carboxyl. This stabilizes the carboxylate anion, increasing acidity (lowering pKa₁). In 5-iodosalicylic acid, this shifts pKa₁ to 2.67 .[1]

-

3-Methyl Group (Electron Donating/Steric): The methyl group at the 3-position is ortho to the hydroxyl. It exerts a weak electron-donating effect (+I), which typically destabilizes the anion (raising pKa). However, its steric bulk can twist the carboxyl group out of planarity, potentially affecting conjugation. In 3-methylsalicylic acid (o-cresotic acid), the pKa₁ is 2.99 , almost identical to salicylic acid.

Net Result (The Additivity Principle)

The strong electron-withdrawing nature of the iodine atom dominates the weak electron-donating capacity of the methyl group. Therefore, the pKa₁ of the target molecule is expected to be slightly higher than 5-iodosalicylic acid (2.67) but lower than salicylic acid (2.97).

Calculated Estimate:

Conservative Range: 2.60 – 2.90

Structural Equilibrium Diagram

The following diagram illustrates the stepwise dissociation and the stabilization of the mono-anion via intramolecular hydrogen bonding.

Figure 1: Stepwise dissociation of this compound. The mono-anion is the dominant species at physiological pH (7.4).

Experimental Protocol: Determination of pKa

Due to the hydrophobic nature of the iodine and methyl substituents, this compound is likely sparingly soluble in water (estimated < 100 µM). Standard aqueous titration will yield noisy, inaccurate data due to precipitation.

The Solution: Potentiometric Titration in Mixed Solvents (Methanol/Water) followed by Yasuda-Shedlovsky Extrapolation.[2][3]

Reagents & Equipment

-

Titrator: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo).

-

Titrant: 0.5 M KOH (Carbonate-free) to prevent "carbonate error" at high pH.

-

Co-Solvent: HPLC-grade Methanol (MeOH).

-

Ionic Strength Adjuster: 0.15 M KCl (mimics physiological ionic strength).

-

Inert Gas: Argon or Nitrogen purge (essential to exclude atmospheric CO₂).

The Yasuda-Shedlovsky Protocol

This method assumes a linear relationship between the apparent pKa (

Step-by-Step Workflow:

-

Preparation: Prepare three titration vessels containing the sample (approx 1-2 mg) dissolved in varying ratios of MeOH/Water (e.g., 30%, 40%, 50% w/w MeOH).

-

Blank Titration: Perform a blank titration (solvent only) to determine the standard electrode potential (

) and slope factor for each solvent ratio. -

Sample Titration: Titrate the sample with KOH from pH 2.0 to pH 12.0 under inert gas.

-

Data Processing (Gran Plot): Use Gran plots to identify the precise equivalence point (

) and calculate the apparent -

Extrapolation: Plot

against

Extrapolation Logic Diagram

Figure 2: Workflow for determining aqueous pKa of insoluble salicylates using co-solvent extrapolation.

Data Interpretation & Pharmaceutical Implications[5][6]

Solubility vs. pH Profile

The solubility of this compound is pH-dependent.

-

pH < 2.0: The molecule exists in its neutral, protonated form (

). Solubility is at its minimum (Intrinsic Solubility, -

pH 3.0 – 10.0: The carboxyl group deprotonates (

). Solubility increases significantly (Log orders of magnitude) due to ionization. -

pH > 11.5: The phenolic group deprotonates (

), further increasing solubility, though this range is rarely relevant for physiological absorption.

Lipophilicity (LogD)

The LogP (partition coefficient of neutral species) is estimated to be 3.5 – 4.0 due to the lipophilic iodine and methyl groups.

-

At Stomach pH (1.5): High LogD (~3.5). High membrane permeability but low solubility.

-

At Blood pH (7.4): The molecule is >99.9% ionized (Mono-anion). LogD drops to approx 0.5 – 1.0 . This suggests the drug will stay in systemic circulation but may have reduced passive diffusion across the Blood-Brain Barrier compared to the neutral form.

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa measurement protocols).

-

PubChem. (2023). 5-Iodosalicylic acid (CID 8388) Physicochemical Properties. National Library of Medicine. Link

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. (Validation of potentiometric methods for lipophilic drugs).

-

NIST Chemistry WebBook. (2023). Benzoic acid, 2-hydroxy-5-iodo-.[1][4][5] Standard Reference Data. Link

- ChemAxon. (2023). pKa Plugin: Predicted pKa values for substituted benzoic acids. (Standard industry software for QSPR predictions).

Sources

Methodological & Application

Synthesis of 2-Hydroxy-5-iodo-3-methylbenzoic acid from 3-methylsalicylic acid

Executive Summary

This application note details the protocol for the regioselective iodination of 3-methylsalicylic acid (o-cresotic acid) to synthesize 2-hydroxy-5-iodo-3-methylbenzoic acid (CAS 6174-78-3) . This compound is a critical intermediate in the development of transthyretin (TTR) stabilizers, antiviral agents, and agrochemicals.

Unlike unsubstituted salicylic acid, which often yields di-iodo mixtures, the presence of the methyl group at the C3 position in the starting material sterically blocks the ortho position relative to the hydroxyl group. This unique structural feature directs electrophilic substitution almost exclusively to the C5 position (para to the hydroxyl), enabling high-yield mono-iodination with excellent atom economy.

Chemical Strategy & Mechanism

Regioselectivity Analysis

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The directing effects of the substituents on the benzene ring ensure high selectivity:

-

-OH (C2): Strong activator, ortho/para director. The ortho positions are C1 (occupied by -COOH) and C3 (occupied by -CH3). The only available activated position is C5 (para).

-

-CH3 (C3): Weak activator. Directs to C2 (blocked) and C4/C6.

-

-COOH (C1): Deactivator, meta director. Directs to C5.

Reaction Pathway

The chosen method utilizes Iodine (

Figure 1: Reaction pathway for the C5-selective iodination of 3-methylsalicylic acid.

Experimental Protocol

Materials & Reagents

| Component | CAS No. | MW ( g/mol ) | Equiv. | Role |

| 3-Methylsalicylic acid | 83-40-9 | 152.15 | 1.0 | Substrate |

| Iodine ( | 7553-56-2 | 253.81 | 1.05 | Iodinating Agent |

| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 2.5 | Solubilizer |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.0 | Base/Solvent |

| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | Excess | Quenching/Precipitation |

| Sodium Thiosulfate | 7772-98-7 | 158.11 | Trace | Scavenger (Excess |

Step-by-Step Methodology

Step 1: Preparation of Substrate Solution

-

In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 15.2 g (100 mmol) of 3-methylsalicylic acid in 150 mL of 2M NaOH .

-

Stir until a clear, homogeneous solution is obtained (Formation of disodium salt).

-

Cool the solution to 0–5°C using an ice bath.

Step 2: Preparation of Iodinating Reagent

-

In a separate beaker, dissolve 41.5 g (250 mmol) of Potassium Iodide (KI) in 50 mL of deionized water.

-

Add 26.6 g (105 mmol) of Iodine (

) to the KI solution. Stir vigorously until all iodine beads are dissolved and a deep red-brown solution forms (

Step 3: Iodination Reaction

-

Transfer the

solution to the addition funnel. -

Add the iodine solution dropwise to the stirred substrate solution over 45–60 minutes .

-

Critical Control Point: Maintain internal temperature <10°C to prevent oxidation side reactions.

-

-

After addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours .

-

The solution should transition from opaque brown to a lighter orange/yellow, indicating consumption of iodine.

Step 4: Quenching and Isolation

-

If the solution remains dark brown, add saturated Sodium Thiosulfate (

) solution dropwise until the color fades to pale yellow (removes unreacted iodine). -

Cool the reaction mixture back to 0–5°C .

-

Slowly acidify with 6M HCl (approx. 60-70 mL) to pH 1–2 .

-

Observation: A voluminous off-white to pale yellow precipitate will form immediately.

-

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

Filter the solid using a Büchner funnel and wash the cake with cold water (

mL) to remove inorganic salts.

Step 5: Purification

-

Recrystallization: Transfer the crude wet cake to a flask.

-

Dissolve in a minimum amount of hot Ethanol (95%) .

-

Add hot water until slight turbidity is observed, then allow to cool slowly to room temperature, then to 4°C.

-

Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Process Control & Analytics

Expected Yield & Properties[2]

-

Appearance: White to off-white crystalline powder.

-

Yield: 85–92% (Theoretical).

-

Melting Point: 234–236°C (Decomposition) [Note: Values vary by crystal form; confirm with standard].

Analytical Validation (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 254 nm.

-

Retention Time: Product will elute significantly later than the starting material due to the lipophilic iodine atom.

NMR Characterization ( -NMR, 400 MHz, DMSO- )

- 2.25 ppm (s, 3H): Methyl group at C3.[1]

-

7.65 ppm (d,

-

7.95 ppm (d,

-

Note: The small coupling constant (

Hz) confirms the meta relationship between the two aromatic protons, proving the iodine is at C5.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification process.[2]

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation | Ensure pH is < 2 during acidification. |

| Dark Product | Trapped Iodine | Wash filter cake thoroughly with dilute sodium thiosulfate. |

| Di-iodination | Excess Reagent | Strictly limit Iodine to 1.05 equivalents. |

Safety Warning:

-

Iodine (

): Corrosive and volatile. Weigh in a fume hood. -

Product Potency: Halogenated salicylic acids can be biologically active. Handle with gloves and dust masks.

References

-

Regioselectivity in Salicylamide Iodination: Echemi. (2024). "Iodination Of Salicylamide Mechanism." Link

-

General Iodination Protocols: Organic Syntheses. "Salicylic acid, 3,5-diiodo-."[2] Org. Synth. 1930, 10, 38. (Adapted for stoichiometry). Link

-

Synthesis of Analogous Compounds: National Institutes of Health (PMC). "Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane..." (Describes methylation/iodination sequences). Link

-

Product Identification (CAS 6174-78-3): ABCR GmbH. "this compound." Link

Sources

Application Note: Direct Suzuki-Miyaura Coupling of Unprotected 2-Hydroxy-5-iodo-3-methylbenzoic Acid

Executive Summary

This guide details the operational parameters for performing Suzuki-Miyaura cross-coupling on 2-Hydroxy-5-iodo-3-methylbenzoic acid . Unlike standard lipophilic aryl halides, this substrate presents unique challenges due to its dual acidic protons (carboxylic acid

Conventional protocols often suggest protecting these groups (e.g., as methyl esters or ethers), adding two synthetic steps. The protocols herein utilize direct dianionic coupling , leveraging the high reactivity of the C-I bond to bypass protection steps. We present two validated methods: a "Green" aqueous ligand-free protocol and a "High-Performance" organic co-solvent method for sterically demanding partners.

Strategic Analysis & Mechanistic Insight

Substrate Properties[1][2][3]

-

Electronic Activation: The iodine atom at the C5 position is para to the hydroxyl group. The electron-donating effect of the phenolate (formed in situ) increases electron density on the ring, theoretically slowing oxidative addition compared to nitro-arenes. However, the C-I bond is sufficiently weak that oxidative addition remains facile.

-

Steric Environment: The 3-methyl group is meta to the reactive C5-iodide. It exerts minimal steric hindrance on the coupling event but significantly impacts the solubility profile and crystal packing of the product.

-

The "Dianion" Effect: In the reaction media (pH > 10), the substrate exists as a dianion. This high negative charge density can repel anionic palladium species or electron-rich ligands. Cationic counter-ions (

,

Critical Control Points (CCPs)

-

Base Stoichiometry: You must neutralize the -COOH (1 eq) and the -OH (1 eq) before the catalytic cycle can effectively engage the boronic acid (requires +1 eq). Total base requirement is

equivalents. -

Solvent Choice: The dianionic substrate is insoluble in pure toluene or hexane. Water-miscible systems (Water, DMF/H2O, Dioxane/H2O) are mandatory.

-

Workup Strategy: The product is amphiphilic. The "pH Switch" technique (detailed in Section 5) is required to separate the product from homocoupled boronic acid byproducts.

Experimental Protocols

Method A: "Green" Ligand-Free Aqueous Protocol

Best for: Coupling with electron-neutral or electron-poor aryl boronic acids. High Atom Economy.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

-

Catalyst:

(1.0 - 2.0 mol%) -

Base:

(3.5 - 4.0 eq) -

Solvent: Degassed Water (0.5 M concentration relative to substrate)

Procedure:

-

Dissolution: In a round-bottom flask, charge the substrate and

into water. Stir at RT for 10 minutes. Observation: The suspension should turn into a clear solution as the sodium salt forms. -

Addition: Add the aryl boronic acid.

-

Catalyst: Add

. Note: The solution may turn yellow/orange. -

Reaction: Heat to 70°C under air (or

if the boronic acid is oxidation-prone) for 2–4 hours.-

Monitor: HPLC or TLC (eluent: MeOH/DCM with 1% acetic acid).

-

-

Completion: Reaction is complete when the starting iodide is <1%.

Method B: High-Performance Solvent Protocol

Best for: Sterically hindered boronic acids or when the aqueous method yields low conversion.

Reagents:

-

Substrate: 1.0 eq

-

Boronic Acid: 1.3 eq

-

Catalyst:

(2.0 mol%) OR -

Base:

(3.5 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Inerting: Charge substrate, boronic acid, and base into a reaction vial. Cycle vacuum/Nitrogen 3 times.

-

Solvent: Add degassed Dioxane/Water mixture via syringe.

-

Catalyst: Add the Pd catalyst quickly under a counter-flow of Nitrogen.

-

Reaction: Heat to 85°C for 4–6 hours.

Visualization of Workflows

Decision Matrix & Workflow

This diagram illustrates the operational logic for selecting the method and executing the critical "pH Switch" workup.

Figure 1: Operational workflow emphasizing the purification strategy.

Mechanistic Cycle (Dianionic Pathway)

Understanding the catalytic cycle helps in troubleshooting. Note the specific state of the substrate.[5]

Figure 2: Catalytic cycle highlighting the dianionic entry point.

Workup & Purification: The "pH Switch"

The most common failure mode is not the reaction, but the isolation. Because the product is an acid, standard extraction protocols (add water, extract with organic) will fail because the product stays in the water.

Protocol:

-

Cool the reaction mixture to room temperature.

-

Dilute with water (if using Method B, remove Dioxane via rotary evaporation first).

-

Wash (Critical): Extract the basic aqueous solution (pH ~10-11) with Ethyl Acetate or Diethyl Ether (

).-

Why? The product is a dianion and stays in the water. Non-polar impurities (ligands, homocoupled biphenyls) move to the organic layer.

-

Discard the organic layer.

-

-

Acidify: Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~2.0.

-

Isolate: The product will precipitate as a solid. Collect via vacuum filtration.[6] Wash the cake with cold water and hexanes.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by -COOH | Increase base to 4.0 eq to ensure full deprotonation. Switch to Method B ( |

| Pd Black Formation | Instability of Pd(0) | Add a ligand (e.g., |

| Protodeboronation | Unstable Boronic Acid | Use a Boronic Ester (Pinacol) or increase catalyst loading to speed up reaction. |

| Product in Organic Wash | pH too low during wash | Ensure aqueous layer pH > 10 before the first organic wash. |

References

-

Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 4(17), 2973-2976.

-

Liu, C., et al. (2010). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF.[7] Green Chemistry, 12, 1185-1188.

-

Bora, U. (2003). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water.[8][9] Green Chemistry.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Esterification of 2-Hydroxy-5-iodo-3-methylbenzoic Acid

[1][2]

Executive Summary

This guide details the optimized protocols for the methyl esterification of This compound (also known as 5-iodo-3-methylsalicylic acid).[1][2] This scaffold is a critical intermediate in medicinal chemistry, particularly for constructing bioactive benzoxaboroles and biaryl systems via Suzuki-Miyaura cross-coupling at the iodine position.

The primary synthetic challenge lies in the steric hindrance imposed by the C3-methyl group and the electronic duality of the ortho-phenolic moiety. While the phenol allows for intramolecular hydrogen bonding (reducing electrophilicity of the carbonyl), it also presents a competing nucleophilic site. This guide prioritizes methods that achieve exclusive esterification of the carboxylic acid while preserving the phenolic hydroxyl group for subsequent derivatization.

Strategic Analysis & Method Selection

The esterification of substituted salicylic acids requires navigating steric and electronic factors. We present three distinct methodologies, ranked by reliability and scalability.

| Method | Reagents | Mechanism | Pros | Cons |

| A. Acid Chloride Activation (Gold Standard) | Nucleophilic Acyl Substitution | Overcomes steric hindrance; High yield; Scalable.[1][2] | Generates | |

| B. Fischer Esterification | Acid-Catalyzed Equilibrium | Low cost; Green solvents; Simple workup.[1][2] | Slower kinetics due to C3-methyl sterics; Equilibrium limited.[1][2] | |

| C. Mild Methylation | Alkylation | Very mild; Neutral pH options available.[1][2] | High cost; Risk of O-alkylation (ether formation) on phenol.[1][2] |

Decision Logic for Researchers

-

Choose Method A if you require >95% conversion on a multigram scale and need to push the reaction to completion despite steric bulk.

-

Choose Method B for large-scale, cost-sensitive batches where longer reaction times are acceptable.[1][2]

-

Choose Method C only for milligram-scale, precious material where acidic conditions must be avoided (rare for this robust scaffold).[1][2]

Experimental Protocols

Method A: Thionyl Chloride Mediated Methanolysis (Recommended)

Rationale:[1][2] The formation of an acid chloride intermediate (

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5 – 2.0 equiv)[1][2] -

Solvent: Anhydrous Methanol (

) (0.5 M concentration relative to substrate)[1][2] -

Catalyst: DMF (1-2 drops, optional)

Step-by-Step Protocol

-

Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (calcium chloride or nitrogen balloon).

-

Solvation: Dissolve the benzoic acid derivative in anhydrous methanol. Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent uncontrolled exotherms.[3]

-

Activation: Add

dropwise over 15-20 minutes.-

Mechanistic Insight:

reacts with MeOH to generate anhydrous

-

-

Reflux: Remove the ice bath and heat the reaction to reflux (

) for 3–5 hours.-

Monitoring: Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane).[2] The product (ester) will have a significantly higher

than the starting acid.

-

-

Workup:

-

Purification: Usually yields a pure solid.[2] If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.[2]

Method B: Sulfuric Acid Catalyzed (Fischer) Esterification

Rationale: Classic equilibrium-driven approach.[1][2] Requires removal of water or large excess of alcohol to drive yield.

Materials

-

Catalyst: Conc. Sulfuric Acid (

) (0.1 – 0.5 equiv)[1][2] -

Solvent: Methanol (Reagent grade, large excess)[2]

Step-by-Step Protocol

-

Dissolution: Suspend the substrate in MeOH (10-20 mL per gram of substrate).

-

Catalysis: Add Conc.

carefully. -

Reaction: Reflux for 12–24 hours.

-

Note: Due to the C3-methyl group, this reaction is slower than unsubstituted salicylic acid esterification.

-

-

Workup:

Critical Quality Control (Self-Validating Systems)

To ensure scientific integrity, verify the product identity using these checkpoints.

Thin Layer Chromatography (TLC)[1][2][3][6]

-

Visualization: UV (254 nm)

-

Observation:

NMR Spectroscopy (Expected Shifts)

-

NMR (400 MHz,

Melting Point

Visualizing the Workflow

The following diagram illustrates the decision process and chemical pathways, highlighting the critical role of the intermediate species.

Caption: Workflow for the chemoselective esterification of sterically hindered salicylic acid derivatives.

References

-

Luo, M. et al. (2014).[2][6] "Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids."[6][7] Synthesis, 46, 263-268.[2][6] Link

-

BenchChem. (2025).[2][3][8] "Application Notes: 3-Methylsalicylic Acid in Pharmaceutical Synthesis." BenchChem Protocols. Link[1][2]

-

National Institutes of Health (NIH). (2025).[2] "Synthesis of 2-Propoxy-5-Methylbenzoic Acid." PubMed Central.[2] Link

-

ChemicalBook. (2025).[2][7] "2-Iodo-5-methylbenzoic acid Synthesis and Protocols." Link

-

D'Souza, J. & Nagaraju, N. (2007).[2] "Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides." Indian Journal of Chemical Technology, 14, 292-298.[2] Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. PubChemLite - 2-hydroxy-3-iodo-5-methylbenzoic acid (C8H7IO3) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. teachnlearnchem.com [teachnlearnchem.com]

- 5. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Preparation of Radiolabeled Iodine Derivatives of Methylsalicylic Acid for Research and Preclinical Applications

An Application and Protocol Guide

Abstract: This comprehensive guide provides detailed methodologies for the preparation of radioiodinated derivatives of methylsalicylic acid, a compound of interest for developing novel radiotracers for imaging and therapeutic applications. We delve into the strategic considerations behind selecting an appropriate iodine radioisotope, compare key radiosynthesis strategies including direct electrophilic substitution and precursor-based methods (iododestannylation and copper-mediated iododeboronation), and provide detailed, field-tested protocols for synthesis, purification, and quality control. This document is intended for researchers, chemists, and drug development professionals engaged in the design and production of radiopharmaceuticals.

Introduction: The Significance of Radioiodinated Salicylates

Salicylic acid and its derivatives, like methylsalicylate, are foundational structures in pharmacology, most famously represented by aspirin (acetylsalicylic acid). These molecules play crucial roles in modulating inflammatory pathways, notably through the inhibition of cyclooxygenase (COX) enzymes.[1] The ability to label these compounds with radioactive iodine isotopes opens a pathway to non-invasively study their biodistribution, pharmacokinetics, and target engagement in vivo.[1][2] Radiolabeled salicylates hold potential as imaging agents for inflammation, cancer, and cardiovascular diseases, where these biological pathways are often dysregulated. Furthermore, the selection of different iodine isotopes can pivot the application from diagnostic imaging to targeted radiotherapy.[3]

Section 1: Strategic Selection of Iodine Radioisotopes

The choice of radionuclide is paramount and dictates the ultimate application of the synthesized tracer. Iodine offers a versatile selection of isotopes, each with unique decay properties suitable for different applications.[3][4]

| Isotope | Half-life | Principal Photon Energy | Decay Mode | Primary Application | Key Considerations |

| Iodine-123 (¹²³I) | 13.22 hours | 159 keV | Electron Capture (EC) | Diagnostic SPECT Imaging | Ideal imaging energy for gamma cameras and favorable dosimetry due to short half-life and lack of beta emission.[5][6] |

| Iodine-125 (¹²⁵I) | 59.4 days | 27-35 keV | Electron Capture (EC) | In vitro assays, autoradiography, preclinical research | Long half-life is ideal for lengthy experiments and reagent development. Low energy is not suitable for in vivo imaging.[3][7] |

| Iodine-131 (¹³¹I) | 8.02 days | 364 keV (gamma), 606 keV (beta) | Beta Decay (β⁻) | Theranostics (Therapy & Imaging) | The beta emission provides a therapeutic effect, while the gamma emission allows for imaging. Poorer image quality and higher patient radiation dose than ¹²³I.[3][4] |

For the protocols detailed herein, we will focus on labeling with ¹²³I for imaging applications and ¹²⁵I for research and assay development, as these represent the most common use cases for novel tracer development.

Section 2: Methodologies for Radioiodination

The introduction of an iodine atom onto the methylsalicylate aromatic ring can be achieved through several methods. The choice depends on the desired regioselectivity, required molar activity, and the chemical sensitivity of the substrate.

Direct Electrophilic Aromatic Substitution (SEAr)

This is the most straightforward approach, where an electrophilic form of radioiodine (e.g., I⁺) is generated in situ and reacts directly with the electron-rich aromatic ring of methylsalicylate.[4][8]

-

Mechanism: The hydroxyl and methoxycarbonyl groups of methylsalicylate are activating and direct the incoming electrophile to the ortho and para positions. The reaction is typically performed in the presence of an oxidizing agent (e.g., Chloramine-T, Iodogen, peracetic acid) that converts the radioiodide (Na*I) into an electrophilic species.[4][9]

-

Advantages: Simple, one-step reaction without the need for complex precursor synthesis.

-

Limitations: Often results in a mixture of regioisomers (e.g., 3-iodo and 5-iodo derivatives), which can be difficult to separate. The harsh oxidizing conditions can potentially damage sensitive molecules.[4] Low regioselectivity can be a significant drawback for developing specific receptor-targeted agents.[8]

Precursor-Based Strategy 1: Radioiodo-destannylation

To overcome the regioselectivity issues of direct labeling, precursor-based methods are employed. The most established of these involves the use of an organotin (stannane) precursor.[10]

-

Mechanism: A trialkylstannyl group (e.g., tributyltin, -SnBu₃) is first introduced at a specific position on the methylsalicylate ring. This C-Sn bond is then selectively cleaved by electrophilic radioiodine in an ipso-substitution reaction, placing the radioiodine atom precisely where the tin group was located.[4][10]

-

Advantages: Excellent regioselectivity, high radiochemical yields, and generally mild reaction conditions.[11]

-

Limitations: The primary concern is the high toxicity of the organotin precursor and byproducts.[12] This necessitates rigorous and validated purification methods (typically HPLC) to ensure the final product is free of tin contamination before any biological use.[10]

Precursor-Based Strategy 2: Copper-Mediated Radioiodo-deboronation

A more modern and less toxic alternative to the stannane method utilizes boronic acid or boronic ester precursors.[13][14]

-

Mechanism: A boronic acid [-B(OH)₂] or ester (e.g., pinacol boronate, -Bpin) precursor is synthesized. The radioiodination is then achieved through a copper-mediated reaction, which facilitates the coupling of the radioiodide with the arylboron precursor.[15][16]

-

Advantages: Avoids the use of toxic tin compounds, making it a safer and more attractive method for clinical translation.[13] The precursors are often stable and the reaction conditions are typically very mild, proceeding even at room temperature.[15] The significant difference in polarity between the boronic precursor and the iodinated product can simplify purification.

-

Limitations: While highly promising, the optimization of copper-mediated reactions for new substrates may require more development compared to the highly established stannane chemistry.

Section 3: Experimental Protocols

Safety Precaution: All work with radioactive materials must be conducted in a designated and appropriately shielded facility (e.g., a fume hood or hot cell) by trained personnel in compliance with all local and institutional radiation safety regulations.

Protocol 1: Synthesis of Methyl 5-(tributylstannyl)-2-hydroxybenzoate (Organotin Precursor)

This protocol describes the synthesis of a key precursor for the radioiodo-destannylation method.

Caption: Workflow for organotin precursor synthesis.

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Methyl 5-iodosalicylate (1 equivalent) in anhydrous 1,4-dioxane.

-

Reagent Addition: Add hexabutylditin (Sn₂(n-Bu)₆, 1.2 equivalents) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) to the flask.[11]

-

Reaction: Heat the mixture to reflux (approximately 101 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 5-(tributylstannyl)-2-hydroxybenzoate as a clear oil. Confirm identity and purity via ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Radioiodination of Methylsalicylate via Iododestannylation ([¹²⁵I]Iodo-methylsalicylate)

This protocol details the labeling step using the stannylated precursor.

Sources

- 1. Unlabeled aspirin as an activatable theranostic MRI agent for breast cancer [thno.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Iodine-123 - Wikipedia [en.wikipedia.org]

- 7. Development of Small HN Linked Radionuclide Iodine-125 for Nanocarrier Image Tracing in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. mdpi.com [mdpi.com]

- 11. A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. download.uni-mainz.de [download.uni-mainz.de]

- 13. Copper-mediated radioiodination reaction through aryl boronic acid or ester precursor and its application to direct radiolabeling of a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A practical protocol for large-scale copper-mediated radioiodination of organoboronic precursors: Radiosynthesis of [123I]KX-1 for Auger radiotherapy: Copper-mediated radioiodination of [123I]KX-1 for Auger radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Highly Efficient Copper-Mediated Radioiodination Approach Using Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of 2-Hydroxy-5-iodo-3-methylbenzoic Acid via Recrystallization

Introduction

2-Hydroxy-5-iodo-3-methylbenzoic acid is a substituted aromatic carboxylic acid with significant potential in pharmaceutical and materials science research. The purity of this compound is paramount for its effective application, necessitating a robust purification strategy. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. This application note provides a detailed guide to selecting an appropriate solvent system and executing a successful recrystallization protocol for this compound, ensuring high purity and optimal crystal formation.

The Science of Solvent Selection: A First-Principles Approach

The success of any recrystallization procedure hinges on the judicious choice of a solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it should have high solubility at elevated temperatures and low solubility at lower temperatures.[1][2] This differential solubility is the cornerstone of the purification process, allowing for the dissolution of the compound and its impurities in a hot solvent, followed by the selective crystallization of the desired compound upon cooling, while the impurities remain in the mother liquor.

The principle of "like dissolves like" is a fundamental guide in solvent selection.[1][2] this compound is a polar molecule due to the presence of a carboxylic acid group (-COOH) and a hydroxyl group (-OH), both of which can participate in hydrogen bonding. The iodine and methyl substituents also contribute to the overall polarity and molecular weight of the compound. Therefore, polar solvents are more likely to be effective recrystallization solvents than nonpolar ones.

Predicted Solubility Profile of this compound

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility at 25°C | Predicted Solubility at Boiling Point | Suitability as a Recrystallization Solvent |

| Water | High | Yes | Low to Medium | High | Potentially suitable, especially in a mixed solvent system. |

| Ethanol | High | Yes | Medium to High | Very High | Good candidate, likely to require a co-solvent (anti-solvent) like water. |

| Methanol | High | Yes | High | Very High | Likely too soluble at room temperature for efficient recovery. |

| Isopropanol | Medium | Yes | Medium | High | Good candidate, potentially as a single solvent or in a mixed system. |

| Acetone | Medium | No (Acceptor) | Medium to High | Very High | May be too effective a solvent, leading to low recovery. |

| Ethyl Acetate | Medium | No (Acceptor) | Low to Medium | High | A promising candidate for single-solvent recrystallization. |

| Toluene | Low | No | Low | Medium | May be suitable if impurities are highly soluble. |

| Hexane | Very Low | No | Insoluble | Very Low | Unsuitable as a primary solvent, but could be used as an anti-solvent. |

| Acetic Acid | High | Yes | High | Very High | A good solvent, often used in aqueous mixtures for similar compounds. |

Experimental Protocols for Recrystallization

Based on the predicted solubility and successful examples from structurally similar compounds, two primary protocols are recommended: a single-solvent recrystallization using a moderately polar solvent and a mixed-solvent recrystallization employing a polar solvent and an anti-solvent.

Protocol 1: Single-Solvent Recrystallization with Ethyl Acetate

This protocol is recommended when preliminary screening indicates that this compound has moderate solubility in ethyl acetate at room temperature and high solubility at its boiling point.

Materials:

-

Crude this compound

-

Ethyl acetate (reagent grade)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Condenser (optional, but recommended)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture to boiling while stirring.

-

Achieving Saturation: Continue adding small portions of hot ethyl acetate until the solid completely dissolves. It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution at the boiling point.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination.

-

Inducing Crystallization (if necessary): If crystals do not form upon cooling, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.

-

Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor containing impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization with Ethanol and Water

This protocol is advantageous when the target compound is highly soluble in one solvent (the "solvent," e.g., ethanol) and poorly soluble in another miscible solvent (the "anti-solvent," e.g., water).

Materials:

-

Crude this compound

-

Ethanol (reagent grade)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Addition of Anti-solvent: While keeping the solution hot, slowly add hot deionized water dropwise until the solution becomes faintly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture (using the same approximate ratio at which crystallization occurred).

-

Drying: Dry the purified crystals in a vacuum oven.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key steps in a typical recrystallization process.

Caption: General workflow for purification by recrystallization.

Troubleshooting Common Recrystallization Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently saturated. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal. |

| Oiling out | - The melting point of the solute is lower than the boiling point of the solvent.- The solution is supersaturated. | - Reheat the solution to dissolve the oil, then add more solvent before cooling again.- Try a lower-boiling point solvent. |

| Low recovery of pure product | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary.- Ensure the filtration apparatus is pre-heated.- Cool the solution thoroughly in an ice bath before filtering. |

| Colored crystals | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the product. |

Conclusion

The purification of this compound by recrystallization is a highly effective method when the appropriate solvent and protocol are employed. By understanding the principles of solubility and carefully executing the experimental steps outlined in this guide, researchers can obtain a high-purity product suitable for demanding applications in drug development and scientific research. The provided protocols for single-solvent and mixed-solvent recrystallization offer versatile starting points that can be optimized for specific impurity profiles and desired crystal morphologies.

References

-

University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Chem 30BL Handout. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Iodination of 3-Methylsalicylic Acid

Welcome to the technical support center for the synthesis and optimization of iodinated 3-methylsalicylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield, selectivity, and purity of their iodination reactions. We will explore the underlying principles of this electrophilic aromatic substitution, troubleshoot common experimental challenges, and provide validated protocols to streamline your workflow.

Introduction: The Chemistry of Iodinating 3-Methylsalicylic Acid

The iodination of 3-methylsalicylic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The aromatic ring of salicylic acid is considered "activated" due to the presence of two electron-donating groups: the hydroxyl (-OH) and the methyl (-CH3). These groups increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles like an iodonium ion (I⁺).[2][3]

However, this high reactivity presents a challenge. The directing effects of the substituents can lead to a mixture of products, and the sensitive nature of the phenol group can result in side reactions like oxidation or decarboxylation under harsh conditions.[4] The key to a high-yield synthesis lies in carefully controlling the reaction parameters to favor the desired constitutional isomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the iodination of 3-methylsalicylic acid in a practical question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

A1: Low conversion is typically traced back to three main factors: the activity of your iodinating agent, the reaction conditions, or the catalyst system.

-

Inactive Iodinating Agent: N-Iodosuccinimide (NIS) is a common and effective reagent, but it can degrade over time, especially with exposure to light and moisture.[5][6] Molecular iodine (I₂) is less reactive and almost always requires an oxidizing agent or a strong acid catalyst to generate a potent electrophile.[4][7]

-

Solution: Use freshly opened or properly stored NIS. If using I₂, ensure your activating system (e.g., an oxidizing agent like H₂O₂ or an acid catalyst) is appropriate for the substrate.[8]

-

-

Suboptimal Reaction Conditions: Iodination is often performed at or slightly above room temperature. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish reaction. The choice of solvent is also critical; polar aprotic solvents like acetonitrile or DMF are often effective.

-

Solution: Try incrementally increasing the reaction temperature, for example, from room temperature to 40-50 °C, while monitoring the reaction by Thin-Layer Chromatography (TLC).

-

-

Insufficient Catalysis: Many modern iodination protocols with NIS rely on a catalytic amount of a Brønsted or Lewis acid to activate the NIS, making the iodine atom more electrophilic.[9]

Q2: I'm getting a mixture of iodinated products. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is dependent on understanding the directing effects of the substituents on the 3-methylsalicylic acid ring.

-

Electronic and Steric Effects: The hydroxyl group (-OH) is a powerful ortho, para-director, while the methyl group (-CH₃) is a weaker ortho, para-director. The carboxylic acid (-COOH) is a meta-director and deactivating group.[10] The positions ortho and para to the strongly activating -OH group (C6, C4, and C2) are the most electron-rich. Since C2 is substituted and C6 is sterically hindered by the adjacent -COOH group, the primary sites of attack are C4 and C5 (which is para to the -OH group in the parent salicylic acid). Di-iodination can also occur if the stoichiometry and conditions are not controlled.[3]

-

Choice of Iodinating Agent: More aggressive iodinating agents, like iodine monochloride (ICl), can sometimes lead to lower selectivity compared to milder reagents.[2]

-

Solution 1: Use a Milder Reagent: N-Iodosuccinimide (NIS) is generally considered a milder and more selective iodinating agent for activated rings.[11]

-

Solution 2: Control Stoichiometry: To avoid di-iodination, use a precise stoichiometry of 1.0 to 1.1 equivalents of the iodinating agent relative to the 3-methylsalicylic acid.

-

Solution 3: Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often enhance the selectivity by favoring the kinetically preferred product.

-

Q3: My final product is a dark brown or yellow color. How do I remove the discoloration?

A3: This is a very common issue and is almost always due to the presence of residual molecular iodine (I₂) from the reaction.

-

Cause: Unreacted iodinating agent or I₂ formed as a byproduct can contaminate the crude product.

-

Solution: Reductive Quench: During the workup, wash the organic layer with a 5-10% aqueous solution of a mild reducing agent. Sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite (Na₂S₂O₅) are highly effective at quenching residual iodine, converting it to colorless iodide (I⁻).[12]

-

Solution: Purification: If the color persists after the workup, it may be due to other colored impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) with the addition of a small amount of activated charcoal can effectively remove these impurities.[12] Be cautious not to add too much charcoal, as it can adsorb your product and lower the yield.

Q4: I'm observing significant byproduct formation, possibly from decarboxylation. How can I prevent this?

A4: Phenolic acids can be susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly at elevated temperatures or in the presence of strong acids.[4]

-

Cause: The combination of an electron-rich ring and high temperatures can promote the elimination of the carboxylic acid group.

-

Solution 1: Temperature Control: Avoid excessive heating. Most iodinations of activated phenols can proceed efficiently at or below 60 °C. Monitor the reaction closely and apply heat only as needed to achieve a reasonable reaction rate.

-

Solution 2: pH Management: Maintain a neutral or mildly acidic pH. Strongly acidic conditions can sometimes facilitate decarboxylation. If using an acid catalyst, ensure it is in catalytic, not stoichiometric, amounts.

Visualizing the Process

The Iodination Mechanism

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.

Caption: General mechanism for the acid-catalyzed iodination of 3-methylsalicylic acid.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues leading to low yield.

Caption: A logical workflow for troubleshooting low-yield iodination reactions.

Frequently Asked Questions (FAQs)

Q: Which iodinating agent is best for 3-methylsalicylic acid?

A: The "best" agent depends on your specific goals regarding yield, selectivity, and safety.

| Reagent | Formula | Pros | Cons |

| N-Iodosuccinimide | C₄H₄INO₂ | Mild, selective, solid (easy to handle), high-yielding in many cases.[11] | Can degrade over time; often requires a catalyst.[9] |

| Iodine Monochloride | ICl | Highly reactive, effective for less activated rings.[13] | Can be less selective, leading to over-iodination; corrosive liquid.[2][12] |

| Molecular Iodine | I₂ | Inexpensive, readily available. | Low reactivity; requires an oxidizing agent or strong acid to be effective.[4] |

For most applications involving activated phenols like 3-methylsalicylic acid, N-Iodosuccinimide (NIS) with a catalytic amount of acid is the recommended starting point due to its balance of reactivity and selectivity.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[12]

| Parameter | Recommendation |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | A mixture of a non-polar and a polar solvent. Start with 3:1 Hexane:Ethyl Acetate. Adjust polarity as needed. |

| Visualization | UV light (254 nm). Staining with potassium permanganate can also be used. |

| Procedure | Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the plate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction progress. |

For more quantitative analysis, techniques like HPLC, GC-MS, or NMR spectroscopy can be employed on aliquots taken from the reaction mixture.[14][15][16]

Q: What is the best method for purifying the final product?

A: Recrystallization is the most effective method for purifying the solid iodinated product.

-

Crude Product Isolation: After the reaction workup, evaporate the organic solvent to obtain the crude solid.

-

Solvent Selection: The ideal recrystallization solvent (or solvent pair) is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For iodinated salicylic acids, ethanol/water, acetone/water, or methanol are often good choices.[12]

-

Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution through celite. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven.

Experimental Protocols

Protocol 1: Iodination of 3-Methylsalicylic Acid using NIS

This protocol is a general starting point. Optimization of temperature, time, and solvent may be required.

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylsalicylic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile, 0.1-0.2 M concentration).

-

Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the solution in one portion.

-

Catalyst: Add trifluoroacetic acid (TFA) (0.1 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature (or heat to 40-50 °C if necessary). Monitor the progress by TLC every 30-60 minutes until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake until the organic layer is colorless.

Protocol 2: Workup and Purification

-

Extraction: Separate the layers from the quenched reaction mixture. Wash the organic layer sequentially with water and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) as described in the FAQ section to obtain the pure iodinated 3-methylsalicylic acid.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR spectroscopy, and melting point analysis.[15]

References

- Echemi. (2024, September 3). Iodination Of Salicylamide Mechanism | Overview.

- Benchchem. (2025). Technical Support Center: Synthesis and Purification of 3,5-Diiodosalicylic Acid.

- Unknown. (2020, February 15). Aromatic Electrophilic substitution.

- ISCA. (2015, June 16). The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry.

- Organic Chemistry Portal. (2018). Iodoarenes synthesis by iodination or substitution.

- ijrbat. (n.d.). MICELLAR INHIBITION OF IODINATION OF SALICYLIC ACID AND INVESTIGATION OF IODINATING SPECIES.

- Benchchem. (2025). Stability and degradation of 3-Methylsalicylic acid.

- studylib.net. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution.

- PubMed. (2008, March 15). Iodination of salicylic acid improves its binding to transthyretin.

- Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.

- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

- Benchchem. (2025). Technical Support Center: 3-Methylsalicylic Acid Production Scale-Up.

- Unknown. (n.d.). Iodination of phenol.

- CymitQuimica. (n.d.). CAS 516-12-1: N-Iodosuccinimide.

- Relic Chemicals. (n.d.). N-Iodosuccinimide Manufacturers In Mumbai, India.

- Doc Brown's Chemistry. (n.d.). iodination of ketones acid/base catalysed mechanism.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 37.

- MDPI. (2005, February 28). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.

- Organic Syntheses Procedure. (n.d.). Salicylic acid, 3,5-diiodo-.

- Google Patents. (n.d.). JP2677687B2 - Method for producing 3,5-diiodosalicylic acid.

- Scilit. (n.d.). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.

- Wikipedia. (n.d.). 3-Methylsalicylic acid.

- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.

- UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

- Benchchem. (n.d.). Spectroscopic comparison of 3-Methylsalicylic acid and its precursors.

- Filo. (2025, November 22). Draw the electrophilic aromatic substitution mechanism for iodination of....

- MedChemExpress. (n.d.). 3-Methylsalicylic acid (o-Cresotic acid).

- ResearchGate. (2025, August 8). A highly efficient strategy for the synthesis of 3-substituted salicylic acids....

- ResearchGate. (n.d.). A Review on a Some Analytical Methods for Determination of Salicylic Acid.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. echemi.com [echemi.com]

- 3. studylib.net [studylib.net]

- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 5. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]

- 6. N-Iodosuccinimide Manufacturers In Mumbai, India [relicchemicals.in]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 10. lkouniv.ac.in [lkouniv.ac.in]

- 11. scilit.com [scilit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. isca.in [isca.in]

- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Purification of 2-Hydroxy-5-iodo-3-methylbenzoic Acid

Topic: Removal of Unreacted Iodine (

Executive Summary & Triage

User Issue: Persistent iodine contamination in synthesized 2-Hydroxy-5-iodo-3-methylbenzoic acid (5-Iodocresotic acid). Symptoms:

-

Reaction mixture retains a dark violet/brown color.[1]

-

Isolated solid appears pink or violet (instead of off-white/pale yellow).

-

Sublimation of purple vapors during vacuum drying.[1]

Immediate Action Required:

The presence of elemental iodine (

Select your current status to jump to the relevant protocol:

| Status | Visual Indicator | Recommended Protocol |

| In Reaction | Solution is dark brown/purple.[1] | [Protocol A: Chemical Quenching] |

| Crude Solid | Solid is isolated but pink/violet.[1] | [Protocol B: The Acid-Base Swing] |

| Final Polish | Product is off-white; high purity needed.[1] | [Protocol C: Recrystallization] |

Protocol A: Chemical Quenching (The Reductive Wash)

Objective: Chemically convert non-polar, volatile Iodine (

The Mechanism

We utilize Sodium Thiosulfate (

Step-by-Step Procedure

-

Preparation: Prepare a 10% (w/v) Sodium Thiosulfate aqueous solution.

-

Biphasic Setup: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Note: this compound is soluble in these organics.[1]

-

-

The Wash: Add the thiosulfate solution to the separatory funnel.[1] Shake vigorously for 1-2 minutes.

-

Verification: Test a drop of the organic layer on Starch Iodide Paper .

-

Separation: Drain the aqueous layer (contains

and tetrathionate).[1] Wash the organic layer once with brine to break any emulsions, then dry over

Protocol B: The "Acid-Base Swing" (Advanced Purification)

Objective: Isolate the target acid based on its

Logic Flow

The target molecule contains both a Phenol (

Figure 1: The Acid-Base Swing purification logic.

Procedure

-

Dissolution: Suspend the crude solid in 5% Sodium Bicarbonate (

) . Stir until effervescence stops.-

Why Bicarbonate? It is strong enough to deprotonate the carboxylic acid (

), making the product water-soluble, but weak enough to avoid extensive oxidation of the phenol.

-

-

Filtration/Wash:

-

Precipitation: Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~1-2.

-

Isolation: The this compound will precipitate as a white/off-white solid.[1] Filter and wash with cold water.[1][9]

Protocol C: Recrystallization Strategy

Objective: Final polishing to remove trace lattice-bound iodine.[1]

Solvent Selection Guide:

| Solvent System | Suitability | Notes |

| Ethanol / Water | High | Dissolve in hot ethanol; add warm water until turbid.[1] Cool slowly. |

| Glacial Acetic Acid | Medium | Good for iodinated aromatics, but difficult to dry (high boiling point).[1] |

| Toluene | Low | Iodine is soluble in toluene; risk of co-crystallization.[1] Avoid. |

Troubleshooting Pink Crystals: If crystals remain pink after recrystallization, add a pinch of Sodium Bisulfite to the hot recrystallization solvent before the product precipitates. This reduces trace iodine in situ.[1]

Analytical Validation

How do you prove the iodine is gone?

-

Silver Nitrate Test (Qualitative):

-

Starch Indicator (Specific for

): -

Melting Point:

Frequently Asked Questions (FAQs)

Q: My product turned pink while drying in the vacuum oven. Why? A: This is likely sublimation of trapped iodine .[1] As the solvent evaporates, trace iodine migrates to the surface.

-

Fix: Grind the solid to a fine powder and wash with dilute sodium thiosulfate on a Büchner funnel, then re-dry.

Q: I formed a terrible emulsion during the Thiosulfate wash. How do I break it? A: Emulsions are common with salicylic acid derivatives due to their surfactant-like properties (polar head, non-polar tail).[1]

-

Fix: Add Saturated Sodium Chloride (Brine) to the aqueous layer to increase ionic strength.[1] If that fails, filter the entire biphasic mixture through a pad of Celite.

Q: Can I use Sodium Hydroxide (

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for aromatic iodination workups).

-

Organic Syntheses. "Iodination of Hydroxybenzoic Acids." Org.[1][4][10] Synth.1934 , 14,[11] 50. (Reference for general iodination of benzoic acid derivatives).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6948, 2,3,5-Triiodobenzoic acid (Analogous solubility data)." PubChem.

-

Frontier, A. "Workup for Removing Bromine or Iodine."[1][8] Not Voodoo: Demystifying Synthetic Organic Laboratory Technique. University of Rochester.[1][8]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. studymind.co.uk [studymind.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Hydroxy-5-iodobenzoic acid(119-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Workup [chem.rochester.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 11. CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents [patents.google.com]

Technical Support Center: Optimizing Electrophilic Iodination of Phenols

Welcome to the Technical Support Center for the electrophilic iodination of phenols. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial transformation. As a Senior Application Scientist, I have compiled this resource to provide not just protocols, but a deeper understanding of the principles governing this reaction, with a special focus on the critical role of reaction temperature. Our goal is to empower you to troubleshoot common issues, enhance yield and selectivity, and achieve reproducible results.

Introduction: Temperature as the Master Variable

The electrophilic iodination of a phenol is a powerful tool for introducing iodine onto an aromatic ring, creating a versatile synthetic handle for cross-coupling reactions and a key moiety in many biologically active molecules. However, the high reactivity of the phenol ring, driven by the strongly activating hydroxyl group, makes this reaction exquisitely sensitive to reaction conditions. Among these, temperature is arguably the most critical parameter to control.

An improperly selected temperature can lead to a host of problems, including:

-

Low or no product yield: The reaction may not have sufficient energy to overcome the activation barrier, or sensitive reagents may decompose.

-